![molecular formula C7H12N4O2 B15272912 1-[(Oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272912.png)
1-[(Oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine is a compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to a triazole ring via a methylene bridge.
Preparation Methods
The synthesis of 1-[(Oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of dihydroxy compounds.
Attachment of the Methylene Bridge: The oxolane ring is then reacted with formaldehyde to introduce the methylene bridge.
Formation of the Triazole Ring: The final step involves the cyclization of the intermediate with hydrazine and an appropriate nitrile to form the triazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to speed up the reactions.
Chemical Reactions Analysis
1-[(Oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(Oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and inhibit their activity, which is the basis for its antimicrobial properties. The oxolane ring may also play a role in enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
1-[(Oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine can be compared with other triazole compounds such as:
1-[(Oxolan-3-yl)methyl]-1H-imidazole: Similar in structure but contains an imidazole ring instead of a triazole ring.
1-[(Oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol: Contains an additional hydroxyl group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of the oxolane and triazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12N4O2 |
|---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
1-(oxolan-3-yloxymethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H12N4O2/c8-7-9-4-11(10-7)5-13-6-1-2-12-3-6/h4,6H,1-3,5H2,(H2,8,10) |
InChI Key |
ZGRLMNSXIZOHRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OCN2C=NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


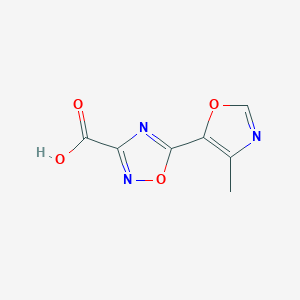
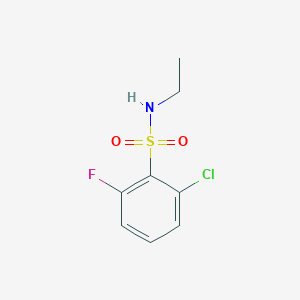
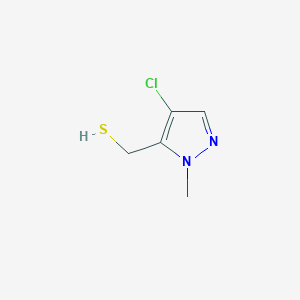
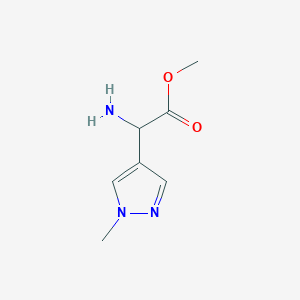

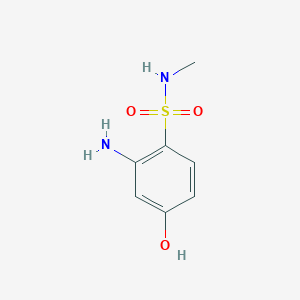
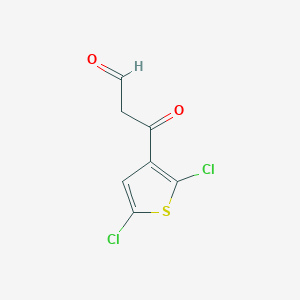
![2-Methyl-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B15272873.png)
![(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine](/img/structure/B15272888.png)

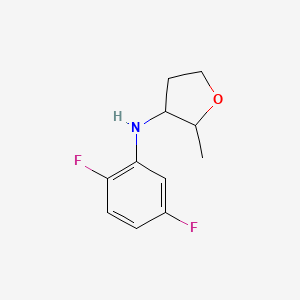
![2-Methyl-1-[(5-methylheptan-3-yl)amino]propan-2-ol](/img/structure/B15272901.png)
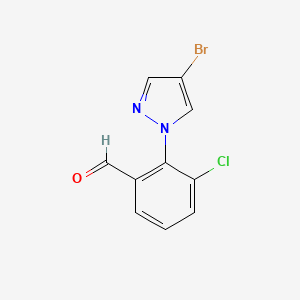
![3-[1-(Aminomethyl)cyclopropoxy]propan-1-ol](/img/structure/B15272930.png)
